tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate
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Overview
Description
tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine ring system.
Introduction of the Azetidine Ring: The azetidine ring is introduced through nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyrimidine ring, potentially reducing double bonds or nitro groups if present.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the ring systems.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its potential bioactivity.
Medicine
In medicinal chemistry, it is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Properties
CAS No. |
2648942-08-7 |
---|---|
Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.4 |
Purity |
95 |
Origin of Product |
United States |
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